molecular formula C23H26ClN3O3 B1243853 N-((S)-1-Benzyl-pyrrolidin-3-yl)-5-chloro-4-(cyclopropanecarbonyl-amino)-2-methoxy-benzamide

N-((S)-1-Benzyl-pyrrolidin-3-yl)-5-chloro-4-(cyclopropanecarbonyl-amino)-2-methoxy-benzamide

Cat. No.: B1243853
M. Wt: 427.9 g/mol
InChI Key: CPVZPPFHQBIJNB-KRWDZBQOSA-N
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Description

YM-43611 is a novel benzamide compound known for its potent and selective antagonistic properties towards dopamine D3 and D4 receptors. It has been studied extensively for its potential therapeutic applications, particularly in the field of neuropsychopharmacology .

Preparation Methods

The synthesis of YM-43611 involves several key steps. The compound is chemically known as (S)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-cyclopropylcarbonylamino-2-methoxybenzamide. The synthetic route typically includes the following steps:

    Formation of the pyrrolidine ring: This involves the cyclization of appropriate precursors.

    Introduction of the benzyl group: This step involves the alkylation of the pyrrolidine ring.

    Attachment of the chloro and methoxy groups: These groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the amide bond: This involves the reaction of the amine group with the cyclopropylcarbonyl chloride.

Industrial production methods for YM-43611 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

YM-43611 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

YM-43611 has been extensively studied for its applications in various fields:

Mechanism of Action

YM-43611 exerts its effects by selectively binding to and antagonizing dopamine D3 and D4 receptors. This antagonism inhibits the action of dopamine at these receptors, which can modulate various neurological processes. The compound’s high selectivity for D3 and D4 receptors over D2 receptors contributes to its unique pharmacological profile .

Comparison with Similar Compounds

YM-43611 is compared with other dopamine receptor antagonists such as nemonapride, haloperidol, and clozapine. Unlike these compounds, YM-43611 has a higher selectivity for dopamine D3 and D4 receptors, which may contribute to its unique therapeutic effects . Similar compounds include:

Properties

Molecular Formula

C23H26ClN3O3

Molecular Weight

427.9 g/mol

IUPAC Name

N-[(3S)-1-benzylpyrrolidin-3-yl]-5-chloro-4-(cyclopropanecarbonylamino)-2-methoxybenzamide

InChI

InChI=1S/C23H26ClN3O3/c1-30-21-12-20(26-22(28)16-7-8-16)19(24)11-18(21)23(29)25-17-9-10-27(14-17)13-15-5-3-2-4-6-15/h2-6,11-12,16-17H,7-10,13-14H2,1H3,(H,25,29)(H,26,28)/t17-/m0/s1

InChI Key

CPVZPPFHQBIJNB-KRWDZBQOSA-N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)N[C@H]2CCN(C2)CC3=CC=CC=C3)Cl)NC(=O)C4CC4

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(C2)CC3=CC=CC=C3)Cl)NC(=O)C4CC4

Synonyms

N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-((cyclopropylcarbonyl)amino)-2-methoxybenzamide
YM 43611
YM-43611

Origin of Product

United States

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